![molecular formula C26H25N3O3S B2910261 2-(benzylsulfanyl)-5-(4-ethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione CAS No. 537043-24-6](/img/structure/B2910261.png)
2-(benzylsulfanyl)-5-(4-ethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzylsulfanyl)-5-(4-ethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is a complex organic compound with a unique structure that combines several functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-5-(4-ethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione typically involves multiple steps. The process begins with the preparation of the core quinoline structure, followed by the introduction of the benzylsulfanyl and ethoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
化学反应分析
Types of Reactions
2-(benzylsulfanyl)-5-(4-ethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the quinoline ring can produce dihydroquinoline derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-cancer or anti-inflammatory agent.
Industry: It may find use in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(benzylsulfanyl)-5-(4-ethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For example, in a biological setting, it may inhibit or activate specific enzymes, leading to a therapeutic effect.
相似化合物的比较
Similar Compounds
- 2-benzylsulfanyl-3-phenyl-3H-quinazolin-4-one
- 2-phenyl-quinoline-4-carboxylic acid (2-fluoro-benzylidene)-hydrazide
Uniqueness
What sets 2-(benzylsulfanyl)-5-(4-ethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties
属性
IUPAC Name |
2-benzylsulfanyl-5-(4-ethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-2-32-18-13-11-17(12-14-18)21-22-19(9-6-10-20(22)30)27-24-23(21)25(31)29-26(28-24)33-15-16-7-4-3-5-8-16/h3-5,7-8,11-14,21H,2,6,9-10,15H2,1H3,(H2,27,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJQNDFRZUNYMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

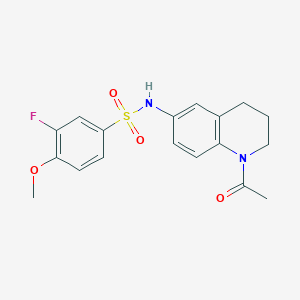
![5-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2910181.png)
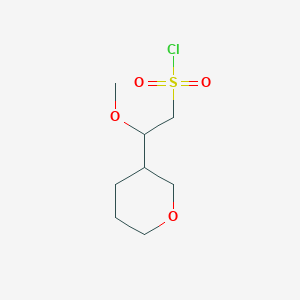
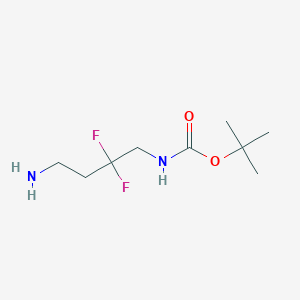
![3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-PROPYL-1,2,4-TRIAZOL-4-AMINE](/img/structure/B2910187.png)
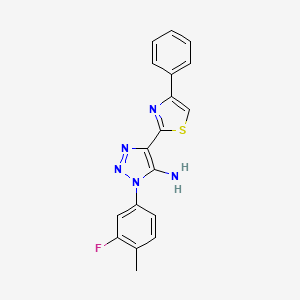
![2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2910189.png)
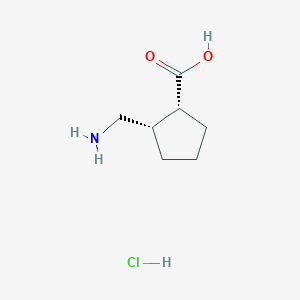
![2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2910195.png)

![3-(3-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2910198.png)
![[3-(Dimethylamino)-2-(dimethyliminiomethyl)prop-2-enylidene]dimethylammonium ditetrafluoroborate](/img/structure/B2910199.png)
![1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone](/img/structure/B2910200.png)
